molecular formula C9H7BrFN B1383881 6-Bromo-5-fluoro-3-methyl-1H-indole CAS No. 1360946-09-3

6-Bromo-5-fluoro-3-methyl-1H-indole

Cat. No.: B1383881
CAS No.: 1360946-09-3
M. Wt: 228.06 g/mol
InChI Key: XCQPCVKUKYNDIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-5-fluoro-3-methyl-1H-indole is a synthetic organic compound belonging to the indole family Indoles are heterocyclic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-fluoro-3-methyl-1H-indole typically involves the bromination and fluorination of a suitable indole precursor. One common method is the electrophilic substitution reaction, where bromine and fluorine atoms are introduced into the indole ring under controlled conditions. For example, starting with 3-methylindole, bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). Fluorination can be carried out using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-fluoro-3-methyl-1H-indole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Stille coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to replace bromine or fluorine with other groups.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while oxidation and reduction can lead to different oxidized or reduced derivatives.

Scientific Research Applications

6-Bromo-5-fluoro-3-methyl-1H-indole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-5-fluoro-3-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-3-methyl-1H-indole
  • 6-Fluoro-3-methyl-1H-indole
  • 5-Fluoro-3-methyl-1H-indole

Uniqueness

6-Bromo-5-fluoro-3-methyl-1H-indole is unique due to the simultaneous presence of bromine, fluorine, and methyl groups on the indole ring

Properties

IUPAC Name

6-bromo-5-fluoro-3-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrFN/c1-5-4-12-9-3-7(10)8(11)2-6(5)9/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCQPCVKUKYNDIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=CC(=C(C=C12)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1360946-09-3
Record name 6-bromo-5-fluoro-3-methyl-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-5-fluoro-3-methyl-1H-indole
Reactant of Route 2
Reactant of Route 2
6-Bromo-5-fluoro-3-methyl-1H-indole
Reactant of Route 3
Reactant of Route 3
6-Bromo-5-fluoro-3-methyl-1H-indole
Reactant of Route 4
Reactant of Route 4
6-Bromo-5-fluoro-3-methyl-1H-indole
Reactant of Route 5
Reactant of Route 5
6-Bromo-5-fluoro-3-methyl-1H-indole
Reactant of Route 6
Reactant of Route 6
6-Bromo-5-fluoro-3-methyl-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.